molecular formula C15H12FNOS2 B498800 2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole

2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole

Cat. No.: B498800
M. Wt: 305.4g/mol
InChI Key: SUGVAAHYSKJZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of the 2-(2-fluorophenoxy)ethylthio group enhances the compound’s chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-(2-fluorophenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium hydride in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylbenzothiazole
  • 2-(4-Hydroxyphenyl)benzothiazole
  • 2-(2-Hydroxyethylthio)benzothiazole

Uniqueness

2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole is unique due to the presence of the 2-(2-fluorophenoxy)ethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other benzothiazole derivatives may not be as effective .

Properties

Molecular Formula

C15H12FNOS2

Molecular Weight

305.4g/mol

IUPAC Name

2-[2-(2-fluorophenoxy)ethylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C15H12FNOS2/c16-11-5-1-3-7-13(11)18-9-10-19-15-17-12-6-2-4-8-14(12)20-15/h1-8H,9-10H2

InChI Key

SUGVAAHYSKJZOJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCCOC3=CC=CC=C3F

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCOC3=CC=CC=C3F

Origin of Product

United States

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